molecular formula C17H21N5O3 B2953131 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 505051-12-7

8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Cat. No. B2953131
CAS RN: 505051-12-7
M. Wt: 343.387
InChI Key: GLRUMYKOCPRSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, also known as Caffeine-HPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of caffeine, a widely consumed stimulant, and has been found to exhibit enhanced pharmacological properties compared to caffeine.

Mechanism of Action

The mechanism of action of 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which are involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in an increase in the levels of cAMP and cGMP, which are important second messengers involved in various cellular processes. 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to modulate the activity of ion channels, such as calcium and potassium channels, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been found to exhibit several biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, memory retention, and locomotor activity. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Furthermore, 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments include its high purity, enhanced pharmacological properties compared to caffeine, and its potential therapeutic applications. However, the limitations include the lack of knowledge regarding its mechanism of action and potential side effects, which may hinder its clinical translation.

Future Directions

There are several future directions for the research on 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Secondly, clinical trials are needed to evaluate its safety and efficacy in humans. Thirdly, studies are needed to explore its potential therapeutic applications in various fields, such as neurology, cancer research, and inflammation. Finally, studies are needed to develop new synthetic methods for 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione to improve its yield and purity.

Synthesis Methods

8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can be synthesized from caffeine by reacting it with 3-(chloropropyl)amine hydrochloride, followed by the addition of 3-methylbenzylamine and sodium hydride. The resulting product is purified by column chromatography to obtain pure 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione. This synthetic method has been reported to yield a high purity of 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, making it suitable for further research applications.

Scientific Research Applications

8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been found to enhance cognitive function and memory retention in animal models. In cancer research, it has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

8-(3-hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-5-3-6-12(9-11)10-22-13-14(19-16(22)18-7-4-8-23)21(2)17(25)20-15(13)24/h3,5-6,9,23H,4,7-8,10H2,1-2H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRUMYKOCPRSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCO)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-8-[(3-hydroxypropyl)amino]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-2H-purin-2-one

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